(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
Overview
Description
“(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C13H21BN2O2 and a molecular weight of 248.13 g/mol. It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Organoboron compounds, like “this compound”, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation, a process that involves the removal of the boron moiety, is not well developed for these compounds .
Scientific Research Applications
Synthesis and Crystal Structure
- Amino-3-fluorophenyl boronic acid, a related compound, has been synthesized and its crystal structure analyzed. This compound is vital in creating glucose sensing materials that operate at physiological pH levels and is pivotal in the synthesis of biologically active compounds and pharmaceutical agents. It's also used in various synthetic chemistry applications like Suzuki cross-coupling reactions (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Organic Synthesis
- 3-borono-5-fluorobenzoic acid, another related compound, is important for organic synthesis. It's used in the synthesis of olefins, styrene, and biphenyl derivatives, which are applied in the synthesis of natural products and organic materials (Hai-xia, Ying, Yao-lan, Rui, & Chun-shen, 2015).
Development of Fluorescent Sensors
- Boronic acids, including derivatives similar to the compound , are used in developing fluorescent sensors for biological active substances. This has implications for disease prevention, diagnosis, and treatment. The interaction of boronic acids with diols or strong Lewis bases like fluoride or cyanide anions enhances their utility in various sensing applications (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Application in Macrocyclic Chemistry
- In macrocyclic chemistry, boronic esters, a group to which the given compound belongs, have shown significant promise. They are used in forming compounds derived from pyridinedimethanol and different aryl boronic acids, indicating their versatility and potential in developing new materials and chemical structures (Fárfan, Höpfl, Barba, Ochoa, Santillán, Gómez, & Gutiérrez, 1999).
Molecular Structure and Interaction Studies
- Boronic acids are studied for their interactions with organic compounds and biological molecules, with applications in pharmaceuticals and biology. For example, the synthesis and characterization of an oxaborol derivative involving a boronic acid indicate the potential for developing molecular units that interact with other organic and biological molecules (Hernández-Negrete, Sotelo-Mundo, Esparza-Ponce, & Hernández-Paredes, 2021).
Fluorescence Quenching Studies
- Boronic acid derivatives, closely related to the compound , have been studied for fluorescence quenching in alcohols. This research helps in understanding the behavior of these compounds in various environments, which is crucial for applications in sensing and diagnostics (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the process of catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The process of protodeboronation and subsequent hydromethylation could potentially influence a variety of biochemical pathways, particularly those involving alkene functional groups .
Result of Action
The compound’s involvement in protodeboronation and hydromethylation suggests it may play a role in the modification of organic molecules .
Action Environment
Like many chemical reactions, the processes this compound is involved in (such as protodeboronation and hydromethylation) are likely to be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
[3-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14(18)19)9-13(15)8-11/h7-9,18-19H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJLAYFYTVWDIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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